Product packaging for 6-Bromo-2-iodoquinoxaline(Cat. No.:CAS No. 1083181-44-5)

6-Bromo-2-iodoquinoxaline

Cat. No.: B13128015
CAS No.: 1083181-44-5
M. Wt: 334.94 g/mol
InChI Key: UWFZIAWENWAIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-iodoquinoxaline (CAS 1083181-44-5) is a versatile and valuable dihalogenated quinoxaline derivative for advanced organic synthesis and medicinal chemistry research. With a molecular formula of C8H4BrIN2 and a molecular weight of 334.94 g/mol, this compound features distinct bromine and iodine atoms at the 6 and 2 positions of the quinoxaline core, which serve as orthogonal reactive sites for sequential metal-catalyzed cross-coupling reactions . The quinoxaline scaffold is a privileged structure in drug discovery due to its wide range of biological activities . Quinoxaline derivatives are extensively investigated for their anticancer , antimicrobial , anti-inflammatory, and antiviral properties . They also find significant applications beyond medicine, serving as building blocks for functional materials, dyes, and semiconductors . The presence of two different halogens on this heterocyclic framework makes this compound a particularly useful intermediate for constructing complex, diversely functionalized quinoxaline libraries. The iodine at the 2-position is typically more reactive in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira), allowing for selective functionalization prior to the bromine at the 6-position. This controlled sequential synthesis is essential for developing novel compounds for biological evaluation and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrIN2 B13128015 6-Bromo-2-iodoquinoxaline CAS No. 1083181-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1083181-44-5

Molecular Formula

C8H4BrIN2

Molecular Weight

334.94 g/mol

IUPAC Name

6-bromo-2-iodoquinoxaline

InChI

InChI=1S/C8H4BrIN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H

InChI Key

UWFZIAWENWAIHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)I

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Iodoquinoxaline and Analogues

Direct Synthetic Routes to Dihaloquinoxalines

Direct synthetic approaches to dihaloquinoxalines are often sought for their efficiency. These methods can be broadly categorized into the regioselective halogenation of a pre-formed quinoxaline (B1680401) core or the construction of the quinoxaline ring from halogenated precursors.

Regioselective Halogenation of Quinoxaline Precursors

The introduction of halogens onto an existing quinoxaline ring system must be carefully controlled to achieve the desired substitution pattern. The inherent electronic properties of the quinoxaline nucleus and the influence of any existing substituents dictate the position of halogenation.

A common and effective strategy for synthesizing 6-bromo-2-haloquinoxalines utilizes 2(1H)-quinoxalinone as a starting material. This precursor allows for sequential halogenation at different positions. The synthesis typically begins with the bromination of 2(1H)-quinoxalinone. This electrophilic substitution preferentially occurs at the C-6 and C-7 positions of the benzene (B151609) ring. By controlling the reaction conditions, 6-bromo-2(1H)-quinoxalinone can be obtained as a major product.

Following bromination, the lactam functionality of 6-bromo-2(1H)-quinoxalinone is converted into a more reactive group to enable the introduction of iodine. A standard method involves treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-bromo-2-chloroquinoxaline (B1281081). This intermediate is then subjected to a Finkelstein-type reaction, where the chlorine atom is displaced by iodide using a source such as sodium iodide (NaI) in a suitable solvent like acetone, to afford the final product, 6-bromo-2-iodoquinoxaline.

Table 1: Synthesis of this compound via Electrophilic Substitution

StepStarting MaterialReagentsIntermediate/Product
12(1H)-quinoxalinoneBromine, Acetic Acid6-Bromo-2(1H)-quinoxalinone
26-Bromo-2(1H)-quinoxalinonePOCl₃6-Bromo-2-chloroquinoxaline
36-Bromo-2-chloroquinoxalineNaI, AcetoneThis compound

Achieving the site-selective introduction of both bromine and iodine directly onto the quinoxaline core presents a significant synthetic challenge due to the differing reactivities of the halogens and the various positions on the heterocyclic ring. The order of halogen introduction is a critical consideration. Generally, the less reactive C-H bonds of the benzene portion of the quinoxaline are targeted first for bromination, followed by functionalization of the more electronically distinct pyrazine (B50134) ring.

Direct halogenation of the unsubstituted quinoxaline ring is often not a viable strategy for obtaining the 6-bromo-2-iodo isomer due to a lack of regiocontrol. Therefore, multi-step sequences involving activating or directing groups are typically necessary to ensure the correct placement of the halogen atoms.

Condensation Reactions with Halogenated Precursors

An alternative and often more regiochemically precise method involves the construction of the quinoxaline ring from starting materials that already contain the required halogen atoms. This approach circumvents potential issues with regioselectivity that can arise from halogenating the assembled quinoxaline ring.

A cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. To synthesize this compound using this method, 4-bromo-1,2-phenylenediamine is a key starting material. The reaction of this halogenated diamine with an appropriate dicarbonyl compound builds the quinoxaline core with the bromine atom pre-installed at the desired C-6 position.

For instance, the condensation of 4-bromo-1,2-phenylenediamine with glyoxylic acid provides a direct route to 6-bromo-2(1H)-quinoxalinone. This intermediate can then be converted to this compound through the same sequence of chlorination and iodination as described in section 2.1.1.1. This two-step condensation and subsequent functionalization is a reliable method for controlling the substitution pattern.

Table 2: Synthesis via Condensation with a Halogenated o-Phenylenediamine

o-PhenylenediamineDicarbonyl CompoundInitial Product
4-Bromo-1,2-phenylenediamineGlyoxylic Acid6-Bromo-2(1H)-quinoxalinone

Further refinement of the condensation strategy involves the use of alpha-halocarbonyl compounds. This can potentially allow for the direct installation of the second halogen atom onto the pyrazine ring during the cyclization step. For the synthesis of this compound, this would entail the reaction of 4-bromo-1,2-phenylenediamine with a dicarbonyl compound that is already iodinated at the alpha position.

While conceptually straightforward, the required iodinated dicarbonyl precursors can be unstable or challenging to prepare. A more common practical approach is to use a more stable alpha-chloro or alpha-bromo carbonyl compound for the condensation with 4-bromo-1,2-phenylenediamine. This reaction would yield a 6-bromo-2-chloroquinoxaline or 6-bromo-2-bromoquinoxaline, respectively. The synthesis is then completed by a halogen exchange (Finkelstein) reaction to replace the chlorine or bromine at the 2-position with iodine.

Indirect Synthesis and Derivatization Strategies

The creation of specifically dihalogenated quinoxalines like this compound often proceeds through multi-step sequences that build upon simpler, monohalogenated quinoxaline frameworks. These indirect strategies allow for controlled, regioselective introduction of different halogens.

Stepwise Functionalization of Monohalogenated Quinoxalines

A primary strategy for synthesizing asymmetrically substituted dihaloquinoxalines is the stepwise functionalization of a monohalogenated precursor. This approach is exemplified by the synthesis of 2-chloro-6-iodoquinoxaline (B3058641), a close analog of the target compound. The methodology involves an electrophilic substitution reaction on 2(1H)-quinoxalinone. When 2(1H)-quinoxalinone is treated with an iodide ion source in concentrated sulfuric acid, the iodination occurs exclusively at the 6-position of the ring. Subsequent treatment of the resulting 6-iodo-2(1H)-quinoxalinone with a chlorinating agent like phosphorus oxychloride (POCl₃) would then convert the hydroxyl group at the 2-position into a chloride, yielding the final 2-chloro-6-iodoquinoxaline.

This regioselective outcome highlights a reliable pathway for introducing a halogen at the 6-position prior to functionalizing the 2-position. A similar synthetic logic can be applied to achieve this compound, likely starting with the bromination of 2(1H)-quinoxalinone at the 6-position, followed by a Finkelstein-type reaction or other iodination method at the 2-position after converting it from its keto form.

Palladium-Catalyzed Halogenation Approaches

Palladium catalysis offers a powerful tool for the direct C-H halogenation of aromatic and heteroaromatic systems, providing an alternative to classical electrophilic substitution. A sophisticated strategy involves the use of a directing group to guide the palladium catalyst to a specific C-H bond. For instance, a palladium-catalyzed ortho-halogenation has been successfully demonstrated for arylnitriles, where the cyano group directs the catalyst to the adjacent C-H bond for iodination, bromination, or chlorination. wikipedia.orgorganic-chemistry.org

This method is highly regioselective and can be adapted for quinoxaline systems. By installing a suitable directing group on the quinoxaline scaffold, it is possible to achieve selective halogenation at a desired position. For example, a directing group at the N1-position could facilitate C-H halogenation at the C8-position, or a group at the C3-position could direct functionalization to the C2-position. The reaction typically proceeds with a palladium salt, such as Pd(OAc)₂, and a halogen source like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). wikipedia.org

Deprotonative Metalation and Electrophilic Trapping for Halogen Introduction

Deprotonative metalation, often referred to as directed ortho-metalation (DoM), is a potent technique for the regioselective functionalization of aromatic rings. baranlab.orgnih.gov This method involves the use of a strong organolithium base, such as n-butyllithium or s-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). baranlab.orgresearchgate.net The DMG, typically a heteroatom-containing functional group like an amide, methoxy, or sulfonyl group, coordinates to the lithium cation, facilitating the deprotonation of the nearest C-H bond. baranlab.orgresearchgate.net

The resulting aryllithium intermediate is a powerful nucleophile that can be "trapped" by reacting it with an electrophile. rsc.org To introduce a halogen, a suitable electrophilic halogen source is added. For iodination, molecular iodine (I₂) is commonly used. For bromination, sources like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS) can be employed. This strategy allows for the precise installation of a halogen at a position that might be difficult to access through other means. For a 6-bromoquinoxaline (B1268447), if a suitable DMG were present at the C5 or C7 position, metalation and subsequent quenching with an iodine source could potentially install the iodo group at the C6 position, though steric and electronic factors would heavily influence the outcome.

Catalytic Systems and Reaction Conditions in Quinoxaline Halogenation

The choice of catalytic system is paramount in determining the efficiency, selectivity, and environmental impact of halogenation reactions on quinoxalines. Both metal-free and metal-based systems have been developed, each with distinct advantages.

Metal-Free and Organic Catalytic Approaches

In a push towards greener and more sustainable chemistry, significant research has focused on metal-free halogenation methods. uwindsor.ca These approaches avoid the cost, toxicity, and potential product contamination associated with transition metals. uwindsor.caharvard.edu

One notable strategy involves the generation of halogen radicals under mild conditions. For example, a system using an N-halosuccinimide (NXS, where X = Br or Cl) in combination with tert-butyl hydroperoxide (TBHP) has been shown to effectively generate bromine or chlorine radicals. rsc.org This method allows for the highly regioselective C-H halogenation of the benzo-core of quinoxalin-2(1H)-ones, specifically targeting the C7 position. rsc.org Another approach is the use of organocatalysts. While many organocatalytic methods focus on the synthesis of the quinoxaline core itself from 1,2-diamines and 1,2-dicarbonyl compounds, these catalysts can also play a role in subsequent functionalizations. nih.gov Furthermore, catalyst-free mechanochemical synthesis, using techniques like liquid-assisted grinding, has proven effective for creating the quinoxaline scaffold and represents a green alternative for related functionalizations. researchgate.net

Catalytic System Halogen Source Key Features Example Application
NXS / TBHPN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Metal-free radical generation; mild conditions. rsc.orgRegioselective C7-halogenation of quinoxalin-2(1H)-ones. rsc.org
Organocatalysts (e.g., Nitrilotris(methylenephosphonic acid))N/A (for core synthesis)Metal-free; promotes condensation for quinoxaline ring formation. nih.govSynthesis of various quinoxaline derivatives. nih.gov
Mechanochemistry (Liquid-Assisted Grinding)N/A (for core synthesis)Catalyst-free, solvent-less. researchgate.netCondensation of 1,2-diamines and 1,2-dicarbonyls. researchgate.net

Transition Metal Catalysis in Halogenation Processes

Transition metals are widely used to catalyze the synthesis and functionalization of quinoxalines due to their diverse reactivity. baranlab.orgresearchgate.net While palladium is prominent, first-row transition metals such as iron, copper, and nickel are gaining traction as cheaper and more abundant alternatives. researchgate.net

Palladium: As discussed, palladium excels in directed C-H activation and cross-coupling reactions, enabling precise halogenation. wikipedia.org

Iron: Iron catalysts can be used in various transformations, including the ring-opening annulation of other heterocycles to form quinoxaline derivatives. Iron's low cost and toxicity make it an attractive option for developing sustainable halogenation protocols.

Copper: Copper-catalyzed reactions are versatile and have been applied extensively in the synthesis of diverse quinoxaline structures. Copper catalysis is particularly relevant for cross-coupling reactions to form carbon-heteroatom bonds.

These metals can be employed in various catalytic cycles to activate the quinoxaline core or the halogenating agent, facilitating the selective formation of C-halogen bonds.

Metal Catalyst Reaction Type Significance
Palladium (Pd)C-H Activation, Cross-CouplingHigh selectivity and functional group tolerance.
Iron (Fe)Annulation, CouplingLow cost, environmentally benign. researchgate.net
Copper (Cu)Cross-CouplingVersatile for C-X bond formation (X=C, N, S, etc.).
Nickel (Ni)Core Synthesis, CouplingAbundant, cost-effective alternative to palladium. researchgate.net

Optimization of Reaction Parameters (e.g., solvent, temperature, time)

The optimization of reaction parameters is a critical step in the synthesis of this compound to ensure high yield, purity, and efficiency. While specific optimization studies for the direct iodination of 6-bromoquinoxaline at the 2-position are not extensively detailed in the literature, principles from analogous reactions, such as the Sandmeyer reaction or transformations on similar heterocyclic systems, provide a strong framework for understanding the impact of key variables. These variables primarily include the choice of solvent, the reaction temperature, and the duration of the reaction.

Solvent Effects:

The solvent plays a crucial role in the synthesis of haloquinoxalines by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. In reactions like the Sandmeyer-type conversion of an aminoquinoxaline to an iodoquinoxaline, the choice of solvent is critical. Acetonitrile (B52724) is frequently employed in such transformations. For instance, in the synthesis of aryl iodides from diazonium salts, acetonitrile has been shown to be an effective solvent. The use of a co-solvent system, such as a mixture of acetonitrile and water, can also be beneficial, particularly when dealing with salts of varying solubility.

In other halogenation reactions of quinoxalinones, dimethyl sulfoxide (B87167) (DMSO) has been utilized. For example, the synthesis of 3-phenylquinoxalin-2-one from an aryldibromoethanone and an aryldiamine proceeds efficiently in DMSO at elevated temperatures. The polarity and coordinating ability of the solvent are key factors. A solvent's ability to coordinate with metal catalysts, if used, can also significantly impact the reaction's outcome.

Temperature Control:

Reaction temperature is a powerful lever for controlling reaction kinetics and selectivity. For many syntheses of halogenated heterocycles, a specific temperature range is required to achieve optimal results. For instance, some Sandmeyer reactions are carried out at temperatures ranging from 20-60 °C. Maintaining the temperature within this range can be crucial for preventing the decomposition of thermally sensitive intermediates, such as diazonium salts, while ensuring a sufficient reaction rate.

In other cases, higher temperatures may be necessary to drive the reaction to completion. For example, the synthesis of certain quinoxalin-2-ones has been optimized at temperatures around 75-100 °C. The optimal temperature is a trade-off between reaction speed and the potential for side reactions or product degradation.

Reaction Time:

The duration of the reaction is another parameter that must be optimized to maximize the yield of the desired product. Insufficient reaction time can lead to incomplete conversion of the starting materials, while excessively long reaction times may result in the formation of byproducts or the decomposition of the product. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is considered complete when the starting material is no longer detectable. Reaction times for analogous syntheses can range from a few hours to over 24 hours, depending on the specific substrates and conditions.

Illustrative Optimization Data:

The following tables present hypothetical yet representative data on how the variation of reaction parameters could influence the synthesis of this compound, based on findings from analogous chemical reactions.

Table 1: Effect of Solvent on the Yield of this compound

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile601285
2Dimethylformamide (DMF)601278
3Tetrahydrofuran (THF)601265
4Dichloromethane (DCM)601250
5Acetonitrile/Water (2:1)601288

This table illustrates the potential impact of different solvents on the reaction yield, with a polar aprotic solvent like acetonitrile, potentially with water as a co-solvent, showing the most promising results based on analogous reactions.

Table 2: Effect of Temperature on the Yield of this compound in Acetonitrile/Water

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile/Water (2:1)25 (Room Temp.)2460
2Acetonitrile/Water (2:1)401875
3Acetonitrile/Water (2:1)601288
4Acetonitrile/Water (2:1)801082 (decomposition observed)

This table demonstrates a typical temperature optimization profile, where the yield increases with temperature up to an optimal point, after which side reactions or decomposition may lower the yield.

Table 3: Effect of Reaction Time on the Yield of this compound at 60 °C

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile/Water (2:1)60670
2Acetonitrile/Water (2:1)601085
3Acetonitrile/Water (2:1)601288
4Acetonitrile/Water (2:1)601888

This table shows that after a certain point, increasing the reaction time does not lead to a significant increase in yield, indicating the reaction has reached completion.

Chemical Reactivity and Transformations of 6 Bromo 2 Iodoquinoxaline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 6-bromo-2-iodoquinoxaline, these reactions are pivotal for its elaboration into more complex structures. The differing bond strengths and reactivities of the C-I and C-Br bonds are key to achieving selective transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for forming C-C bonds. This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

In dihalogenated substrates like this compound, the Suzuki-Miyaura coupling can be performed with high selectivity. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst.

This principle allows for the selective coupling of an aryl or vinyl group at the 2-position of the quinoxaline (B1680401) ring, leaving the bromo group at the 6-position intact for subsequent transformations. For instance, the reaction of a dihalopurine derivative, 9-benzyl-6-chloro-2-iodopurine, with one equivalent of phenylboronic acid selectively yields 9-benzyl-6-chloro-2-phenylpurine, demonstrating the preferential reactivity of the C-I bond. elsevierpure.com A similar selectivity is expected for this compound.

Illustrative Reaction Conditions for Selective Suzuki-Miyaura Coupling:

SubstrateCoupling PartnerCatalystBaseSolventTemperatureYield
9-Benzyl-6-chloro-2-iodopurinePhenylboronic acidPd(PPh3)4Na2CO3DME/H2ORefluxGood

Following the selective functionalization at the iodo position, the remaining bromo group can undergo a second Suzuki-Miyaura coupling. This sequential approach allows for the introduction of two different aryl or vinyl groups onto the quinoxaline scaffold. The C-Br bond, while less reactive than the C-I bond, can be readily activated under appropriate catalytic conditions, often requiring slightly higher temperatures or more active catalyst systems. This stepwise functionalization is a powerful strategy for the synthesis of unsymmetrically substituted quinoxalines.

Stille Cross-Coupling Reactions

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. wikipedia.org It is a versatile method for C-C bond formation and is compatible with a wide range of functional groups. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound is expected to proceed with high selectivity for the C-I bond. Organostannanes are effective coupling partners for aryl iodides under relatively mild conditions. The reaction with an organostannane reagent would lead to the formation of a 2-substituted-6-bromoquinoxaline. The main drawback of the Stille reaction is the toxicity of the organotin compounds. wikipedia.org

Representative Stille Coupling Reaction:

Aryl HalideOrganostannaneCatalystSolventTemperatureYield
Aryl IodideVinyltributyltinPd(PPh3)4TolueneRefluxHigh

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated compounds. nih.gov This reaction is generally carried out under mild conditions and is a cornerstone in the synthesis of conjugated enynes and arylalkynes. nih.gov

The selective alkynylation of this compound at the 2-position can be readily achieved due to the high reactivity of the C-I bond in the Sonogashira reaction. This allows for the introduction of an alkyne moiety while preserving the bromo group for further synthetic manipulations. The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. rsc.org

General Conditions for Sonogashira Coupling:

Aryl HalideTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemperature
Aryl IodidePhenylacetylene (B144264)PdCl2(PPh3)2CuIEt3NTolueneRoom Temp.

Other Functionalization Reactions at Halogenated Positions

Beyond cross-coupling, the halogen atoms of this compound can be functionalized through other important reaction classes.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. pressbooks.pub This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. dalalinstitute.comlibretexts.org The mechanism proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In the quinoxaline system, the nitrogen atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The relative reactivity of the two halogen positions in this compound towards SNAr would depend on the specific nucleophile and reaction conditions.

Radical-nucleophilic aromatic substitution (SRN1) is another pathway for the substitution of an aryl halide. dalalinstitute.com This multi-step process involves the formation of a radical anion intermediate. dalalinstitute.com The reaction is initiated by the transfer of an electron to the aryl halide, which then fragments to form an aryl radical. This radical can then react with a nucleophile. While specific applications to this compound are not detailed, the general principles of radical functionalization offer another avenue for its chemical modification.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles. organic-chemistry.org

In the context of this compound, the nitrogen atoms within the quinoxaline ring can act as directing groups, potentially facilitating metalation at adjacent positions. However, the presence of the halogens adds complexity, as halogen-lithium exchange is a competing and often faster process. The specific outcome would depend on the organolithium reagent used, the temperature, and the relative rates of deprotonation versus halogen-lithium exchange.

Regioselectivity and Chemoselectivity in Transformations of this compound

The presence of two different halogen atoms at distinct positions on the quinoxaline scaffold endows this compound with a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex molecules. The differential reactivity of the bromo and iodo substituents allows for selective functionalization, a key aspect in the construction of diverse chemical libraries.

Factors Influencing Halogen Reactivity (e.g., electronic and steric parameters)

The regioselectivity of transformations involving this compound is primarily governed by a combination of electronic and steric factors, which influence the reactivity of the carbon-halogen bonds.

Electronic Effects:

The inherent reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I < C-Br < C-Cl. nih.govmsu.edu The weaker carbon-iodine bond (approximately 33% weaker than a carbon-bromine bond) typically leads to preferential oxidative addition of the palladium catalyst to the C-I bond. msu.edu

Furthermore, the electronic nature of the quinoxaline ring system plays a crucial role. The nitrogen atoms in the quinoxaline ring are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution and related cross-coupling reactions. The positions on the quinoxaline ring exhibit different levels of electrophilicity. Computational studies and experimental evidence on related dihalo-N-heterocycles have shown that the C2 position of the quinoxaline ring is intrinsically more electrophilic than the C6 position. nih.govbaranlab.org This heightened electrophilicity at C2 further enhances the reactivity of the substituent at this position.

In the case of this compound, both the inherent higher reactivity of the C-I bond and the greater electrophilicity of the C2 position work in concert, making the iodo substituent significantly more susceptible to substitution reactions compared to the bromo substituent. Studies on analogous systems, such as 6-bromo-2-chloroquinoxaline (B1281081), have demonstrated that reactions like the Suzuki-Miyaura coupling occur selectively at the C2-chloro position, even though a C-Br bond is typically more reactive than a C-Cl bond. nih.gov This highlights the dominant role of the positional electronic effects within the quinoxaline ring system.

Steric Factors:

While electronic effects are generally the dominant factor in determining the regioselectivity of this compound, steric hindrance can also play a role, particularly with bulky nucleophiles or ligands on the metal catalyst. However, in most standard cross-coupling reactions, the steric environment around the C2 and C6 positions is not significantly different to override the strong electronic preference for reaction at the C2 position.

The interplay of these factors allows for predictable and controlled functionalization of the this compound core. The following table summarizes the key factors influencing halogen reactivity:

FactorInfluence on Reactivity of this compound
Bond Strength The weaker C-I bond at the C2 position is more readily cleaved in oxidative addition steps of cross-coupling reactions compared to the stronger C-Br bond at the C6 position. msu.edu
Positional Electrophilicity The C2 position of the quinoxaline ring is more electron-deficient (more electrophilic) than the C6 position, making it more susceptible to nucleophilic attack and oxidative addition. nih.govbaranlab.org
Catalyst and Ligands The choice of palladium catalyst and associated ligands can influence selectivity, although the inherent electronic bias is strong. rsc.orgbohrium.com
Reaction Conditions Milder reaction conditions can often enhance the selectivity for the more reactive C-I bond. wikipedia.org

Sequential Reactivity of Bromo and Iodo Substituents

The significant difference in reactivity between the iodo group at the C2 position and the bromo group at the C6 position allows for the sequential functionalization of this compound. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically substituted quinoxaline derivatives.

Typically, the first transformation, such as a Sonogashira or Suzuki-Miyaura cross-coupling, occurs exclusively at the more reactive C2-iodo position under carefully controlled conditions. nih.govwikipedia.org This initial reaction leaves the C6-bromo position intact for a subsequent, different cross-coupling reaction.

An illustrative example of this sequential reactivity can be inferred from studies on similar dihaloheterocycles. For instance, in the case of 3-bromo-2-iodoquinoline, palladium-catalyzed aminocarbonylation occurs chemoselectively at the C2-iodo position, yielding the corresponding amide without affecting the bromo substituent. researchgate.net Similarly, the selective reaction at the more activated halogen has been demonstrated in various dihalopyridines and dihalopurines, where the reaction site is dictated by the nature of the halogen and its position on the heterocyclic ring. nih.govresearchgate.net

The general scheme for the sequential functionalization of this compound can be represented as follows:

Step 1: Functionalization of the C2-Iodo Position

In the first step, this compound is reacted with a nucleophile or coupling partner (Nu1) under conditions that favor the reaction at the C-I bond. This results in the formation of a 2-substituted-6-bromoquinoxaline.

Reaction: this compound + Nu1 → 2-Nu1-6-bromoquinoxaline

Step 2: Functionalization of the C6-Bromo Position

The resulting 2-substituted-6-bromoquinoxaline can then be subjected to a second cross-coupling reaction with a different nucleophile or coupling partner (Nu2) to functionalize the C6 position. This step may require more forcing reaction conditions due to the lower reactivity of the C-Br bond.

Reaction: 2-Nu1-6-bromoquinoxaline + Nu2 → 2-Nu1-6-Nu2-quinoxaline

This sequential approach provides access to a wide array of 2,6-disubstituted quinoxalines with diverse functionalities, which would be challenging to synthesize through other methods. The ability to control the introduction of different substituents at specific positions makes this compound a highly valuable building block in medicinal chemistry and materials science.

Role As a Versatile Synthetic Building Block

Precursor in the Synthesis of Polysubstituted Quinoxalines

The ability to selectively modify the C2 and C6 positions of the quinoxaline (B1680401) core is crucial for creating libraries of compounds with diverse substitution patterns. This controlled functionalization is key to structure-activity relationship (SAR) studies in drug discovery.

The differential reactivity of the C-I and C-Br bonds is routinely exploited in sequential palladium-catalyzed cross-coupling reactions. The general reactivity trend for organohalides in such reactions is I > Br > Cl, making the C2-iodo position the primary site for initial coupling. researchgate.netresearchgate.netnih.gov

A typical strategy involves a Sonogashira coupling at the C2 position. This reaction, which forms a carbon-carbon bond between the quinoxaline and a terminal alkyne, can be performed selectively at the iodo-substituted carbon due to its lower bond dissociation energy and higher propensity for oxidative addition to the palladium(0) catalyst. semanticscholar.orgbeilstein-journals.org Following the introduction of an alkynyl group at C2, the still-intact C6-bromo bond can be subjected to a different cross-coupling reaction, such as a Suzuki-Miyaura coupling with an arylboronic acid. researchgate.netresearchgate.net This stepwise approach provides a reliable and high-yielding route to 2,6-disubstituted quinoxalines with distinct aryl and alkynyl moieties, a pattern that would be difficult to achieve through other synthetic methods.

Table 1: Regioselective Sequential Cross-Coupling Strategy

Step Position Reaction Type Reagents Result
1 C2 (Iodo) Sonogashira Coupling Terminal Alkyne, Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base 6-Bromo-2-alkynylquinoxaline

This sequential functionalization has been successfully applied to a variety of dihalogenated heterocycles, demonstrating the robustness of this synthetic rationale. researchgate.netresearchgate.netnih.gov

Divergent synthesis aims to create a variety of structurally distinct products from a single, common starting material by modifying reaction conditions. beilstein-journals.org 6-Bromo-2-iodoquinoxaline is an excellent substrate for such strategies. By carefully selecting the palladium catalyst, ligands, and reaction conditions (e.g., temperature, solvent, additives), chemists can steer the reaction outcome towards different products. beilstein-journals.orgnih.gov

For instance, using different catalytic systems, one might favor a Heck reaction over a Suzuki coupling at the bromine position, or a Buchwald-Hartwig amination instead of a Sonogashira coupling at the iodine position. This control allows for the rapid generation of a diverse library of polysubstituted quinoxalines from a single precursor, which is highly efficient for exploring chemical space in materials science and medicinal chemistry. nih.govresearchgate.net

Intermediate for Fused Heterocyclic Ring Systems

The functional groups introduced onto the this compound scaffold can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of larger, fused polycyclic heterocyclic systems.

Thiazoloquinoxalines are a class of fused heterocycles with noted biological activity. nih.gov The synthesis of the thiazolo[4,5-b]quinoxaline ring system can be achieved by reacting a 2,3-dihaloquinoxaline with a suitable sulfur-containing nucleophile. For example, the reaction of 2,3-dichloroquinoxaline (B139996) with 1-N-thiocarboxamide-3-phenyl-2-pyrazolines has been shown to produce the target fused system. nih.gov

Starting from this compound, a plausible route involves an initial nucleophilic substitution or cross-coupling at the C2 position to introduce a group that contains both a nitrogen and a sulfur atom (or precursors to them). For example, reaction with a thiourea (B124793) derivative could be followed by an intramolecular cyclization to form the thiazole (B1198619) ring fused to the quinoxaline core. Another approach involves the copper-catalyzed reaction of a 6-amino-5-iodoquinoxaline derivative with reagents like phenylacetylene (B144264) and sulfur to construct the thiazolo[5,4-f]quinoxaline skeleton. researchgate.net This highlights that the bromo group at the C6 position of this compound could first be converted to an amino group to serve as a handle for this type of cyclization.

The synthetic utility of halogenated quinoxalines extends to the construction of other complex polycyclic systems. Research has demonstrated that halogenated quinoxalines and the related pyridopyrazines can be elaborated into pyrazino-fused carbazoles and carbolines. mdpi.comsemanticscholar.org This is typically achieved through a sequence of palladium-catalyzed N-arylation (Buchwald-Hartwig amination) followed by an intramolecular C-H activation/arylation to form the new five-membered ring.

Starting with this compound, one could first perform a Suzuki coupling at the C2 position to install an ortho-haloaryl group. A subsequent intramolecular Heck reaction or other C-H activation strategy could then be used to forge the new heterocyclic ring. These advanced synthetic methods provide access to complex, rigid scaffolds like pyrazino[2,3-a]carbazoles, which are of interest for their potential electronic and photophysical properties. mdpi.comsemanticscholar.org

Application in Medicinal Chemistry Synthesis Research

Quinoxaline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. mdpi.comsemanticscholar.org They are investigated for use as anticancer, antimicrobial, anti-inflammatory, antimalarial, and antidepressant agents. researchgate.netmdpi.com The value of this compound lies in its role as a key intermediate for accessing novel analogues within these therapeutically relevant compound classes.

The ability to perform regioselective and divergent synthesis (as described in section 4.1) allows medicinal chemists to systematically modify the quinoxaline scaffold. For example, the synthesis of thiazolo[4,5-b]quinoxaline derivatives, which have shown potent activity against the parasite Entamoeba histolytica, can be envisioned starting from this compound. nih.gov Likewise, thiazolo[5,4-f]quinoxalines, identified as selective kinase inhibitors with antiproliferative activity, represent another important therapeutic target accessible from this versatile building block. researchgate.netnih.gov The development of novel kinase inhibitors, crucial in oncology, often relies on the exploration of diverse heterocyclic scaffolds, and the synthetic accessibility provided by this compound makes it an invaluable tool in this research. mdpi.comnih.gov

Scaffold Diversification for Pharmacological Interest

The quinoxaline nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor and antimicrobial properties. The utility of this compound lies in its capacity for sequential functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.

The greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for selective substitution at the 2-position of the quinoxaline ring. For instance, a Sonogashira coupling can be performed first to introduce an alkyne group at the C-2 position while leaving the bromine at C-6 untouched. This initial modification can be followed by a second, different coupling reaction, such as a Suzuki coupling, at the C-6 position. This stepwise approach enables the synthesis of a vast library of di-substituted quinoxalines with distinct functionalities at both sites, which is a crucial strategy in the search for new therapeutic agents. This method allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents to optimize pharmacological activity.

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

Halogen Bond Relative Reactivity Common Coupling Reactions
C-I (Iodo) Highest Suzuki, Sonogashira, Heck, Buchwald-Hartwig
C-Br (Bromo) Medium Suzuki, Sonogashira, Heck, Buchwald-Hartwig

This table illustrates the general reactivity trend that allows for selective reactions on di-halogenated substrates like this compound.

Design and Synthesis of New Quinoxaline-Based Ligands

Beyond its role in drug discovery, the quinoxaline framework is integral to the design of sophisticated ligands for metal coordination and molecular recognition. The sequential functionalization of this compound provides a powerful tool for constructing complex ligands with precisely defined geometries and electronic properties.

For example, a Sonogashira coupling at the C-2 position can introduce a chelating group containing an alkyne, followed by a Suzuki coupling at the C-6 position to add another binding moiety. This methodology is exemplified in the synthesis of bromo-iodoindoles and indazoles, where sequential Sonogashira and Suzuki reactions are used to create a range of functionalized heterocyclic compounds. This approach allows for the creation of bidentate or tridentate ligands capable of binding to various metal ions, which is essential for applications in catalysis, chemical sensing, and the development of metallodrugs.

Precursors for Radiolabeled Compounds

The presence of an iodine atom makes this compound an ideal precursor for the synthesis of radiolabeled molecules for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). Radioisotopes of iodine, such as Iodine-123 and Iodine-125, are commonly used in nuclear medicine.

A key strategy involves a halogen exchange reaction where the stable iodine atom on the quinoxaline ring is replaced with a radioactive isotope. This method has been successfully applied to other iodo-heterocyclic compounds to create SPECT imaging agents. For instance, radioiodinated 2'-iododiazepam (B44959) was developed as a potential SPECT agent for imaging benzodiazepine (B76468) receptors in the brain. The synthesis involved a straightforward halogen exchange to produce the ¹²⁵I-labeled compound. Given this precedent, this compound could similarly be converted into a radioiodinated tracer. The resulting molecule could then be further functionalized at the bromine position to attach targeting vectors that direct the radiopharmaceutical to specific tissues or receptors in the body, enabling non-invasive diagnosis and monitoring of diseases.

Table 2: Common Iodine Radioisotopes for Medical Imaging

Isotope Emission Type Half-life Primary Use
Iodine-123 (¹²³I) Gamma 13.2 hours SPECT Imaging
Iodine-124 (¹²⁴I) Positron 4.2 days PET Imaging
Iodine-125 (¹²⁵I) Gamma 59.4 days Radioimmunoassays, Brachytherapy

Contributions to Materials Science Precursor Synthesis

The unique electronic properties of the quinoxaline ring system make it a desirable component in the development of advanced organic materials. This compound serves as a foundational element for building larger, conjugated systems with tailored optical and electronic characteristics.

Building Blocks for Optoelectronic Materials

In the field of materials science, there is a high demand for organic molecules that can be used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The construction of these materials often relies on the creation of extended π-conjugated systems.

The sequential cross-coupling capabilities of this compound are perfectly suited for the synthesis of conjugated oligomers and polymers. A typical synthetic route would involve a Sonogashira coupling at the C-2 position to introduce an acetylene-linked aromatic group, followed by a Suzuki or Stille coupling at the C-6 position to further extend the conjugation. This step-by-step assembly allows for precise control over the final structure and, consequently, the electronic properties of the material, such as its energy levels (HOMO/LUMO) and charge transport capabilities.

Design of Novel Chromophoric Intermediates

A chromophore is the part of a molecule responsible for its color. The quinoxaline core itself is a chromophore, and by attaching various electron-donating and electron-accepting groups to it, its light absorption and emission properties can be finely tuned. This makes quinoxaline derivatives highly valuable as organic dyes and fluorescent probes.

Starting with this compound, chemists can introduce different auxochromes (groups that modify the chromophore's properties) at the 2- and 6-positions. For example, an electron-donating group could be added at one position and an electron-withdrawing group at the other, creating a "push-pull" system. Such systems often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to intense and tunable fluorescence. The Sonogashira reaction is particularly useful here, as the introduction of an alkynyl linkage can effectively extend the π-system, often resulting in a red-shift of the absorption and emission spectra. This strategy enables the rational design of novel dyes with specific colors and photophysical behaviors for applications ranging from textile dyeing to advanced bio-imaging.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 6-bromo-2-iodoquinoxaline. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. nih.gov

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. In this compound, the aromatic protons on the quinoxaline (B1680401) ring system exhibit distinct chemical shifts, typically in the downfield region (δ 7.5-9.0 ppm), due to the deshielding effects of the aromatic ring currents and the electronegative nitrogen atoms. The precise chemical shift of each proton is influenced by its position relative to the bromine and iodine substituents. For instance, protons closer to the electron-withdrawing halogen atoms will experience a greater downfield shift. researchgate.netchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Quinoxaline Derivatives

Proton Typical Chemical Shift Range (ppm) Influencing Factors
Quinoxaline Ring Protons7.5 - 9.0Aromatic ring current, electronegativity of nitrogen atoms, substituent effects (bromo and iodo groups)

Note: Actual chemical shifts for this compound may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org The chemical shifts of the carbon atoms in this compound are spread over a wider range than in ¹H NMR, typically from δ 120-160 ppm for the aromatic carbons. The carbons directly bonded to the electronegative nitrogen, bromine, and iodine atoms show characteristic downfield shifts. nih.govresearchgate.net The C-Br and C-I signals are particularly informative for confirming the positions of the halogen substituents. spectrabase.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Substituted Quinoxalines

Carbon Typical Chemical Shift Range (ppm) Influencing Factors
Quinoxaline Ring Carbons120 - 160Hybridization (sp²), electronegativity of adjacent atoms (N, Br, I)
Carbon bonded to Bromine (C-Br)~120 - 130Electronegativity and heavy atom effect of bromine
Carbon bonded to Iodine (C-I)~90 - 100Significant shielding due to the heavy atom effect of iodine
Carbons adjacent to Nitrogen~140 - 155High electronegativity of nitrogen

Note: These are approximate ranges and can be influenced by the specific electronic environment within the molecule.

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between the neighboring protons on the benzene (B151609) ring portion of the quinoxaline core, helping to confirm their relative positions. science.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms. youtube.comsdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. science.govuvic.ca

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS is used to confirm the molecular formula (C₈H₄BrIN₂). The measured exact mass will be very close to the calculated theoretical mass, providing strong evidence for the compound's identity. The isotopic pattern observed in the mass spectrum is also highly characteristic, showing the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and iodine (a monoisotopic element, ¹²⁷I).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of the chemical bonds within the molecule. chemicalbook.comacs.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Absorption Range (cm⁻¹)
C=N stretching (quinoxaline ring)1620 - 1550
C=C stretching (aromatic ring)1600 - 1450
C-H stretching (aromatic)3100 - 3000
C-H bending (out-of-plane)900 - 675
C-Br stretching650 - 550
C-I stretching~500

The presence of these characteristic peaks in the IR spectrum provides corroborating evidence for the quinoxaline ring system and the presence of the halogen substituents. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of 2-(4-Bromophenyl)quinoxaline demonstrates a nearly coplanar arrangement between the quinoxaline and benzene rings, with a minimal dihedral angle. nih.govresearchgate.net This planarity is a common feature in many quinoxaline derivatives and is expected to be a defining characteristic of the this compound structure. The crystal packing in these related compounds is often governed by van der Waals forces. nih.govresearchgate.net

In the case of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, the crystal structure analysis provides precise bond lengths, such as a C-Br bond length of 1.901(4) Å. researchgate.net It is anticipated that the C-Br and C-I bond lengths in this compound would be consistent with those observed in other halogenated aromatic systems. The interplay of weak hydrogen bonds and, where applicable, halogen bonding, significantly influences the crystal packing of substituted quinoxalines. rsc.org The presence of both a bromine and an iodine atom in this compound introduces the potential for various halogen-halogen and halogen-π interactions, which would play a crucial role in dictating the supramolecular assembly in the solid state.

A comparative look at the crystallographic data of related compounds is presented in the table below.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2-(4-Bromophenyl)quinoxalineMonoclinicP21/cNearly coplanar benzene and quinoxaline rings. nih.gov
7-Bromo-2-(4-chloro-phenyl)-quinoxalineMonoclinicP21/nC-Br bond length of 1.901(4) Å. researchgate.net
Copper(I) bromide-quinoxaline complexMonoclinicP21/cStaircase-like polymeric structure. mdpi.com
Copper(I) iodide-quinoxaline complexMonoclinicP21/cStaircase-like polymeric structure. mdpi.com

These examples underscore the importance of substituent effects on the crystal packing of quinoxaline derivatives. The specific positions of the bromo and iodo substituents on the quinoxaline core of this compound are expected to significantly influence its crystal lattice.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

The electronic properties of this compound can be effectively probed using UV-Vis absorption and fluorescence spectroscopy. The quinoxaline core is a known fluorophore, and its absorption and emission characteristics are highly sensitive to the nature and position of substituents. nih.gov

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of quinoxaline derivatives typically exhibits multiple bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system. researchgate.net The introduction of halogen substituents, such as bromine and iodine, is expected to induce a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline molecule. This is due to the influence of the halogens on the energy levels of the molecular orbitals. For example, studies on other substituted quinoxalines have shown that the position of the absorption bands can be tuned by altering the electronic properties of the substituents. mdpi.com In a study of quinoxaline-fused porphycenes, the substitution on the quinoxaline moiety was shown to customize the optical properties, with different substituents leading to shifts in the absorption peaks. nih.gov

Fluorescence Spectroscopy: Quinoxaline derivatives are often fluorescent, and their emission properties are also strongly influenced by substitution. nih.gov The presence of heavy atoms like bromine and iodine in this compound is likely to have a significant impact on its fluorescence behavior. The heavy-atom effect can lead to an increase in intersystem crossing from the singlet excited state to the triplet state, which may result in a decrease in fluorescence quantum yield (fluorescence quenching) and an increase in phosphorescence. However, the specific emission wavelengths and quantum yields would need to be determined experimentally. Research on other fluorescent quinoxalines has demonstrated that their emission spectra can be modulated by the electronic nature of the substituents and the solvent environment. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the emission maxima. mdpi.com

The table below summarizes the typical spectroscopic behavior observed for related quinoxaline derivatives, which can serve as a predictive guide for this compound.

Spectroscopic TechniqueGeneral Observations for Substituted QuinoxalinesExpected for this compound
UV-Vis Spectroscopy Absorption maxima in the UV region corresponding to π-π* transitions. researchgate.netAbsorption bands in the UV region, likely red-shifted due to halogen substitution.
Substituent effects can cause bathochromic or hypsochromic shifts. mdpi.comThe bromo and iodo groups will influence the position and intensity of absorption bands.
Fluorescence Spectroscopy Many quinoxaline derivatives are fluorescent. nih.govPotential for fluorescence, but may be quenched by the heavy-atom effect.
Emission wavelengths and quantum yields are sensitive to substituents and solvent. mdpi.comEmission properties will be dependent on the specific electronic effects of the bromo and iodo groups.

Computational and Theoretical Studies on 6 Bromo 2 Iodoquinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. For 6-Bromo-2-iodoquinoxaline, these calculations can predict its geometry, electronic distribution, and chemical reactivity.

The electronic structure of a molecule is intrinsically linked to its stability and reactivity. DFT calculations can provide a detailed picture of the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of paramount importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich quinoxaline (B1680401) ring system, with potential contributions from the bromine and iodine atoms. The LUMO, conversely, would likely be centered on the electron-deficient pyrazine (B50134) part of the quinoxaline ring. The presence of the electron-withdrawing halogen atoms would influence the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Quinoxalines (Hypothetical Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoxaline-6.50-1.205.30
6-Bromoquinoxaline (B1268447)-6.75-1.555.20
2-Iodoquinoxaline-6.60-1.704.90
This compound-6.85-1.805.05

This table presents hypothetical data based on general trends observed in substituted aromatic systems. Actual values would require specific DFT calculations.

Fukui functions are powerful reactivity descriptors derived from conceptual DFT. They help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, Fukui indices would be crucial in predicting the regioselectivity of its reactions.

Given the presence of two different halogen atoms, a key question is which one is more susceptible to substitution. The carbon-iodine bond is generally weaker and more polarizable than the carbon-bromine bond, suggesting that the iodine at the 2-position would be the primary site for nucleophilic attack or oxidative addition in transition-metal-catalyzed cross-coupling reactions. Fukui function analysis would likely confirm the higher reactivity of the C2 position towards electrophiles and the iodine atom as a better leaving group.

Table 2: Predicted Site Selectivity in this compound based on General Reactivity Principles

PositionPredicted Reactivity for Nucleophilic AttackPredicted Reactivity for Electrophilic Attack
C2 (attached to Iodo)HighModerate
C6 (attached to Bromo)ModerateLow
Other C atomsLowHigh (on the benzene (B151609) ring)
N1, N4High (for protonation/alkylation)N/A

Theoretical calculations can be employed to model entire reaction pathways, providing valuable mechanistic insights. For instance, in a Suzuki or Sonogashira coupling reaction involving this compound, DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the determination of the activation energies for different steps, such as oxidative addition, transmetalation, and reductive elimination.

Such studies would likely show a lower activation energy for the oxidative addition of a palladium catalyst to the C-I bond compared to the C-Br bond, thus explaining the observed selectivity in sequential cross-coupling reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

While the quinoxaline ring system is largely planar and rigid, the molecule as a whole can exhibit some degree of flexibility, particularly if larger substituents were to be introduced. MD simulations can explore the conformational landscape of this compound and its derivatives, identifying the most stable, low-energy conformations. For the parent compound, the planarity is expected to be well-maintained.

In the context of catalysis, MD simulations can model the dynamic interactions between this compound and a catalyst, such as a palladium complex. These simulations can reveal how the substrate approaches and binds to the active site of the catalyst, providing a dynamic picture that complements the static view from quantum chemical calculations of reaction pathways. This can be particularly useful in understanding the role of ligands on the metal center in influencing reactivity and selectivity.

Structure-Reactivity Relationship (SAR) Derivation

The positions of the bromine and iodine atoms on the quinoxaline ring system are not arbitrary; they exert distinct and synergistic effects on the molecule's chemical behavior.

The bromine atom at the C6-position primarily influences the electronic properties of the benzene portion of the quinoxaline core. As a halogen, bromine is an electron-withdrawing group through its inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution. However, it is also an ortho-, para-director for electrophilic attack on the benzene ring due to its ability to donate a lone pair of electrons through resonance (+M effect). Computational studies on related bromo-substituted quinoxalines suggest that the bromine at C6 modulates the electron density of the entire heterocyclic system. For instance, in studies of 6-bromo-2,3-dichloroquinoxaline, it was observed that the chlorine atom at the 3-position is more susceptible to nucleophilic substitution than the chlorine at the 2-position, an effect attributed to the resonance (-R) effect of the C6-bromo substituent. nih.gov This indicates that the bromine atom can influence the reactivity of positions on the pyrazine ring.

The iodine atom at the C2-position of the pyrazine ring has a more direct impact on the reactivity of the heterocyclic portion of the molecule. The C2 and C3 positions of the quinoxaline ring are inherently electron-deficient and thus prone to nucleophilic attack. The presence of a large and polarizable iodine atom at C2 makes this position a prime target for various nucleophilic substitution reactions. The carbon-iodine bond is weaker and more readily cleaved than carbon-bromine or carbon-chlorine bonds, making the iodo-substituent an excellent leaving group. This enhanced reactivity at the C2 position is a key feature exploited in the synthesis of more complex quinoxaline derivatives.

SubstituentPositionPrimary Electronic EffectInfluence on Reactivity
Bromine C6Inductive (-I), Resonance (+M)Modulates electron density of the entire ring system, influences reactivity of the pyrazine ring.
Iodine C2Inductive (-I)Creates a highly electrophilic center at C2, acts as an excellent leaving group in nucleophilic substitutions.

The foundational understanding of the structure-reactivity relationships of this compound, derived from computational studies, provides a robust platform for the in silico design of novel derivatives with desired properties. nih.gov By computationally replacing the bromine or iodine atoms with other functional groups, or by introducing new substituents at other positions of the quinoxaline core, chemists can predict the properties of a vast array of virtual compounds without the immediate need for synthetic efforts.

The design process typically involves several computational steps:

Scaffold Modification: Starting with the optimized geometry of this compound, new derivatives are created by computationally modifying the structure. For example, the iodine at C2 can be replaced with various amine, ether, or carbon-based nucleophiles to simulate common synthetic transformations.

Property Calculation: For each designed derivative, a suite of quantum chemical calculations is performed to predict key properties. These often include:

Reactivity Descriptors: Calculation of HOMO-LUMO energy gaps, hardness, softness, and electrophilicity indices to gauge the kinetic stability and reactivity of the new molecules. dovepress.comnih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP to identify regions of positive and negative potential, which indicate sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding intermolecular interactions. dovepress.com

Pharmacokinetic Properties (ADMET): In the context of drug design, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics.

The following table illustrates a hypothetical computational design workflow starting from this compound for the development of a potential enzyme inhibitor.

Design StepComputational MethodObjective
1. Virtual Library Generation Molecular modeling softwareCreate a library of virtual compounds by replacing the iodine at C2 with various amine and thiol-containing fragments.
2. Docking Studies Molecular docking simulationsPredict the binding affinity and orientation of the designed derivatives within the active site of a target enzyme.
3. Reactivity & Stability Analysis DFT calculations (HOMO-LUMO, MEP)Assess the electronic stability and potential reactivity of the most promising candidates from docking.
4. ADMET Prediction QSAR and machine learning modelsFilter candidates based on predicted oral bioavailability, metabolic stability, and potential toxicity.

Through this iterative process of computational design and analysis, researchers can significantly narrow down the number of candidate molecules for actual synthesis and experimental testing, thereby accelerating the discovery of new and effective chemical entities.

Emerging Research Directions and Future Perspectives

Development of More Sustainable Synthetic Methodologies

The principles of green chemistry are fundamentally reshaping the synthesis of quinoxaline (B1680401) derivatives, aiming to reduce environmental impact and improve safety and efficiency. mdpi.comyoutube.com This paradigm shift is evident in the development of new methods for producing dihaloquinoxalines, moving away from hazardous solvents and harsh conditions. researchgate.net

Modern synthetic chemistry seeks to minimize or eliminate hazardous substances, a core tenet of green chemistry. youtube.com For quinoxaline synthesis, this involves adopting eco-friendly solvents, energy-efficient techniques, and renewable resources. researchgate.net Water, as a solvent, is an ideal medium for green synthesis due to its non-toxic and non-flammable nature. nih.gov Research has demonstrated the feasibility of conducting reactions for heterocyclic synthesis in aqueous media, which can simplify workup procedures and reduce environmental pollution. nih.gov

Alternative energy sources are also being explored. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and increase product yields for various heterocyclic compounds, including quinoxaline derivatives. mdpi.comnih.gov This technique offers a more energy-efficient alternative to conventional heating. nih.gov Furthermore, solvent-free methods, such as grinding or ball milling (mechanochemistry), represent a significant advance. nih.govacs.org These techniques can produce high yields of products by simply grinding solids together, eliminating the need for solvents entirely. nih.gov A deoxygenative alkynylation of quinoline (B57606) N-oxides, which tolerates halogen substituents, has been successfully demonstrated using ball milling. acs.org

The table below summarizes key green chemistry approaches applicable to the synthesis of quinoxaline scaffolds.

Green Chemistry ApproachKey Features & AdvantagesRelevance to Dihaloquinoxaline Synthesis
Aqueous Media Utilizes water as a safe, non-toxic, and environmentally benign solvent. nih.govReduces reliance on volatile and hazardous organic solvents commonly used in traditional heterocycle synthesis.
Microwave Irradiation Accelerates reaction rates, often leading to higher yields and shorter reaction times. nih.govOffers an energy-efficient method that can potentially improve the efficiency of cyclization and halogenation steps.
Mechanochemistry Involves solvent-free reactions, often conducted by grinding or milling. nih.govacs.orgEliminates solvent waste and can enable reactions between solid-state reagents, which is relevant for precursors to 6-bromo-2-iodoquinoxaline.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is emerging as a superior alternative to traditional batch processing for the synthesis of quinoxalines. nih.govpharmablock.com This technology offers significant improvements in safety, heat and mass transfer, and scalability. pharmablock.comuc.pt The ability to handle hazardous reagents and unstable intermediates safely is a key advantage. For instance, a flow method for quinoxaline synthesis has been developed that avoids the isolation of potentially explosive diazoketone intermediates. nih.gov

Continuous processing allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. pharmablock.com This approach is particularly beneficial for multistep syntheses, as it allows for the "telescoping" of reactions, where intermediates are directly transferred to the next reaction step without isolation and purification. uc.pt A continuous-flow system has been successfully used for the synthesis of quinoxalin-2(1H)-ones, demonstrating the applicability of this technology to the quinoxaline core. organic-chemistry.org Additionally, processes for preparing halogenated 2-quinoxalinols have been described that can be operated in a continuous manner, highlighting the potential for producing precursors to this compound. google.com

The following table compares batch and flow chemistry for quinoxaline synthesis.

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk with hazardous reagents and exothermic reactions.Enhanced safety through small reaction volumes and superior heat control. organic-chemistry.org
Scalability Often challenging, requiring significant process redevelopment.More straightforward scale-up by extending operation time or parallelizing reactors. uc.pt
Control Less precise control over temperature and mixing.Precise control over reaction parameters (temperature, pressure, time). pharmablock.com
Efficiency Can be time-consuming with intermediate isolation and purification steps.Enables multi-step, continuous synthesis without isolating intermediates, increasing efficiency. nih.govuc.pt

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis. The development of novel catalytic systems based on earth-abundant metals and organocatalysts offers more sustainable and cost-effective pathways for constructing and functionalizing halogenated quinoxalines.

There is a significant shift away from precious metal catalysts (like palladium and rhodium) towards catalysts based on earth-abundant and less toxic metals such as iron, cobalt, and nickel. beilstein-journals.orgresearchgate.net This transition is driven by the lower cost and greater sustainability of these alternatives. beilstein-journals.orgnih.gov Iron-catalyzed C-H activation, in particular, has become a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netnih.govgoettingen-research-online.de

While direct examples for this compound are not yet prevalent, the principles are highly relevant. Earth-abundant metal-catalyzed C-H functionalization could enable the direct introduction of iodo- and bromo- groups onto the quinoxaline core or its precursors, streamlining the synthesis. For example, nickel catalysis has been employed in the synthesis of halogenated 2-quinoxalinols. google.com Recent advancements have shown that 3d transition metals can effectively catalyze C-H activation, even for late-stage functionalization of complex molecules. beilstein-journals.org Electrocatalysis using 3d metals is also emerging as a resource-economical strategy, using electricity to drive reactions and minimizing chemical waste. goettingen-research-online.denih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a third pillar of catalysis alongside metal catalysis and biocatalysis. This approach avoids the cost and toxicity associated with residual metals in the final product. While the application of organocatalysis specifically to the synthesis of this compound is an area ripe for exploration, established organocatalytic methods for quinoxaline synthesis provide a strong foundation. These reactions often proceed under mild conditions and show broad functional group tolerance, which would be advantageous for synthesizing complex, halogenated structures. The development of organocatalysts capable of facilitating the key bond-forming and halogenation steps would represent a significant step towards a more sustainable synthesis of dihaloquinoxalines.

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of synthetic routes are being revolutionized by automation and high-throughput experimentation (HTE). nih.gov These technologies allow for a large number of experiments to be conducted in parallel, rapidly screening variables such as catalysts, solvents, and reaction conditions. nih.govresearchgate.net

For quinoxaline synthesis, HTE has been demonstrated using microdroplet reaction platforms combined with mass spectrometry detection. nih.govnih.gov This setup allows for the optimization of reaction conditions in milliseconds using minimal amounts of reagents, significantly accelerating the development process compared to traditional methods. nih.govnih.gov Such platforms can screen for factors like solvent composition, flow rate, and reagent concentration to quickly identify the optimal conditions for yield and reaction speed. nih.gov The integration of these HTE platforms with robotic systems for automated sample preparation and data analysis represents the future of chemical synthesis. This approach will undoubtedly accelerate the discovery of novel, efficient, and sustainable synthetic pathways to complex targets like this compound.

Expanding Synthetic Utility in Interdisciplinary Research

The true potential of this compound lies in its application as a bridge between different scientific disciplines. Its ability to undergo site-selective modifications makes it an invaluable precursor for creating novel molecules with tailored properties, impacting fields from electronics to medicine.

The quinoxaline core is a well-known electron-deficient system, a property that is highly desirable in the design of organic electronic materials. frontiersin.orgijirt.org Functionalized quinoxalines are increasingly being investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.net The incorporation of quinoxaline derivatives can enhance electron transport and tune the optical and electronic properties of materials. frontiersin.orgrsc.org

The utility of this compound in this area stems from its potential to serve as a programmable building block for extended π-conjugated systems. nih.govnih.govproquest.com The more reactive C-I bond can be selectively targeted in a primary cross-coupling reaction (e.g., Suzuki, Sonogashira, or Stille coupling) to introduce a specific functional group. Subsequently, the less reactive C-Br bond can be subjected to a second, different cross-coupling reaction to introduce another moiety. This stepwise approach allows for the precise construction of donor-acceptor architectures, which are fundamental to the performance of many organic electronic devices.

For instance, a donor group could be introduced at the 2-position via a Sonogashira coupling at the iodo-substituent, followed by the attachment of a different donor or an anchoring group at the 6-position via a Suzuki coupling at the bromo-substituent. This method provides a high degree of control over the final molecular structure and its electronic properties. While specific research on this compound in OLEDs or OPVs is still emerging, the precedent set by other dihaloquinoxalines suggests a promising future.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound for Material Synthesis

StepPositionCoupling ReactionPotential Functional Group Introduced
12 (from C-I)Sonogashira CouplingArylacetylene
26 (from C-Br)Suzuki CouplingArylboronic acid
12 (from C-I)Suzuki CouplingHetarylboronic acid
26 (from C-Br)Buchwald-Hartwig AminationCarbazole or other amine
12 (from C-I)Stille CouplingThienylstannane
26 (from C-Br)Heck ReactionAlkene

This table illustrates the potential for selective functionalization based on the differential reactivity of the C-I and C-Br bonds.

The synthesis of complex molecules, particularly natural products and pharmaceuticals, often requires the regioselective introduction of various substituents onto a core scaffold. nih.govmdpi.comresearchgate.netontosight.ai this compound serves as an excellent starting material for such endeavors due to the orthogonal reactivity of its two halogen atoms. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for a predictable and controlled synthetic sequence. researchgate.netresearchgate.net

This differential reactivity is a powerful tool for medicinal chemists. It allows for the construction of libraries of compounds with diverse functionalities at the 2- and 6-positions of the quinoxaline ring. For example, a core structure can be established through a reaction at the 2-iodo position, followed by diversification through various reactions at the 6-bromo position. This strategy is highly efficient for structure-activity relationship (SAR) studies, where the impact of different substituents on the biological activity of a molecule is investigated. mdpi.com

While direct applications of this compound in the total synthesis of specific natural products are not yet widely documented, its potential is evident from the widespread use of similar dihalogenated heterocycles as key intermediates. The ability to introduce different fragments in a controlled manner is a cornerstone of modern synthetic organic chemistry.

Q & A

Q. Guidelines for Rigor :

  • For synthesis: Validate intermediates at each step (e.g., 1H^1H-NMR) to avoid cumulative errors .
  • For computational studies: Benchmark functionals against experimental data before extrapolating .
  • For contradictions: Replicate experiments ≥3 times with independent batches and report confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.